molecular formula C15H22O2 B142351 3,5-Di-tert-butyl-2-hydroxybenzaldehyde CAS No. 37942-07-7

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Cat. No. B142351
CAS RN: 37942-07-7
M. Wt: 234.33 g/mol
InChI Key: RRIQVLZDOZPJTH-UHFFFAOYSA-N
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Patent
US05324860

Procedure details

A mixture of 10.42 g (50 mmol) of 2,4-di-tert-butylphenol and 21.03 g 150 mmol) of hexamethylenetetramine (HMT) in 50 mL of glacial acetic acid was heated at 130° C. with stirring for 2 hours. Twenty-five mL of water was then added and the resulting mixture was refluxed for 0.5 h. After cooling and workup as in Example 1, 5.5 g of 3,5-di-tert-butylsalicylaldehyde was obtained (46.9% yield).
Quantity
10.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[CH2:16]1N2CN3CN(C2)CN1C3.[OH2:26]>C(O)(=O)C>[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[C:7]([CH:16]=[O:26])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
10.42 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
with stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling and workup as in Example 1

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C(C=O)=CC(=C1)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.